
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione is an organic compound with a unique structure that includes a fused ring system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the use of a diketone precursor, which undergoes intramolecular cyclization in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
化学反応の分析
Types of Reactions
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Indan-1,3-dione: A structurally related compound with different reactivity and applications.
Tetralone: Another fused ring system with distinct chemical properties.
Uniqueness
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione is unique due to its specific ring structure and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
96850-07-6 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
7,7-dimethyl-2,3,5,6-tetrahydroindene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8(12)7-3-4-9(13)10(7)11/h3-6H2,1-2H3 |
InChIキー |
MBZJIRGUZZLXOA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C2=C1C(=O)CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


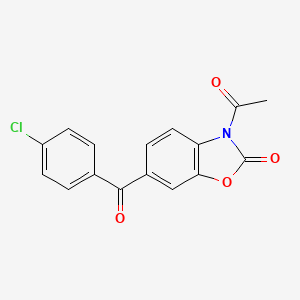
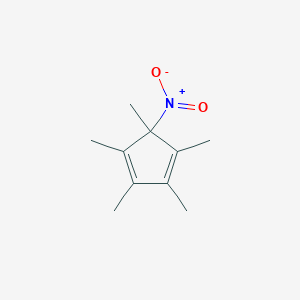
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
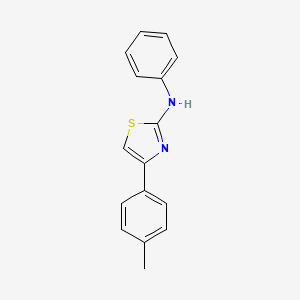
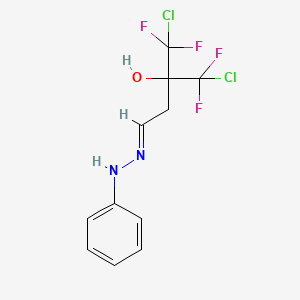
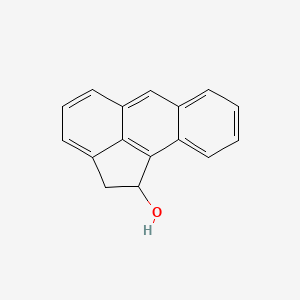
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
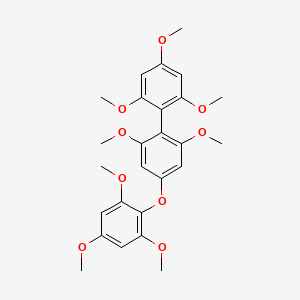
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
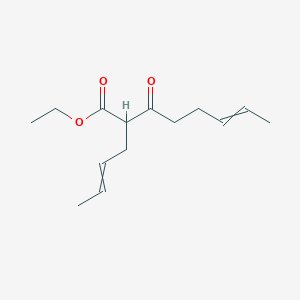
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
